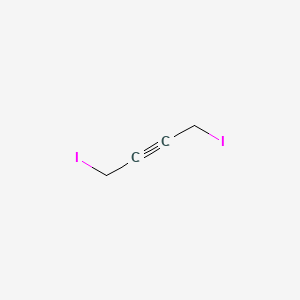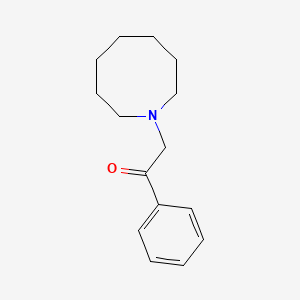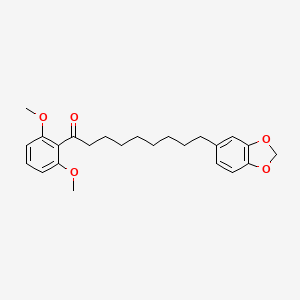
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N'-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of cyanuric chloride with ethylamine and isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or dioxane, and the temperature is maintained at reflux to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one or more of the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of enzymes involved in key metabolic pathways. For example, it may inhibit the activity of enzymes responsible for nucleotide synthesis, leading to disruptions in DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Acid:
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N-ethyl-N’-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and isopropyl groups on the triazine ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
112609-49-1 |
|---|---|
Molekularformel |
C8H16N6 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H16N6/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H4,9,10,11,12,13,14) |
InChI-Schlüssel |
WKVBVBLLDKCKBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)N)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)

![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)




![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)
